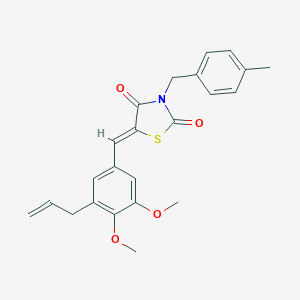

5-(3-Allyl-4,5-dimethoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Allyl-4,5-dimethoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, commonly known as TDZ, is a synthetic plant growth regulator that has been widely used in agriculture and horticulture. TDZ has been found to exhibit a broad range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.

Mécanisme D'action

The mechanism of action of TDZ is not fully understood, but it is thought to involve the regulation of gene expression and protein synthesis. TDZ has been found to upregulate the expression of genes involved in cell division and differentiation, as well as genes involved in stress response and defense mechanisms.

Biochemical and Physiological Effects:

TDZ has been shown to affect various biochemical and physiological processes in plants and animals. In plants, TDZ promotes the formation of adventitious roots, induces somatic embryogenesis, and enhances callus formation. In animals, TDZ has been found to reduce inflammation, protect against oxidative stress, and inhibit the growth of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

TDZ has several advantages for lab experiments, including its ability to induce somatic embryogenesis and enhance callus formation in tissue culture. However, TDZ can be toxic to some plant species at high concentrations, and its effects can be species-specific. In addition, the optimal concentration of TDZ for a given experiment may vary depending on the plant species and tissue type.

Orientations Futures

There are several future directions for research on TDZ. One area of interest is the development of novel plant varieties with improved characteristics using TDZ-induced polyploidy. Another area of interest is the identification of the molecular targets of TDZ and the elucidation of its mechanism of action. Finally, the potential use of TDZ as a therapeutic agent for the treatment of cancer and other diseases warrants further investigation.

Méthodes De Synthèse

TDZ is synthesized through a multi-step process starting from 3-allyl-4,5-dimethoxybenzaldehyde and 4-methylbenzylamine. The first step involves the condensation of these two compounds to form 5-(3-allyl-4,5-dimethoxybenzylidene)-3-(4-methylbenzyl)thiazolidine-2,4-dione. This intermediate is then oxidized to form TDZ.

Applications De Recherche Scientifique

TDZ has been extensively studied for its plant growth regulatory effects. It has been found to promote shoot regeneration, induce somatic embryogenesis, and enhance callus formation in various plant species. TDZ has also been used in tissue culture to induce polyploidy, which can lead to the production of novel plant varieties with improved characteristics.

In addition to its plant growth regulatory effects, TDZ has also been studied for its anti-tumor, anti-inflammatory, and anti-oxidant effects. TDZ has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to protect against oxidative stress in various cell types.

Propriétés

Nom du produit |

5-(3-Allyl-4,5-dimethoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione |

|---|---|

Formule moléculaire |

C23H23NO4S |

Poids moléculaire |

409.5 g/mol |

Nom IUPAC |

(5Z)-5-[(3,4-dimethoxy-5-prop-2-enylphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C23H23NO4S/c1-5-6-18-11-17(12-19(27-3)21(18)28-4)13-20-22(25)24(23(26)29-20)14-16-9-7-15(2)8-10-16/h5,7-13H,1,6,14H2,2-4H3/b20-13- |

Clé InChI |

VDAFJMGBEACTBE-MOSHPQCFSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)CC=C)/SC2=O |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)CC=C)SC2=O |

SMILES canonique |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)CC=C)SC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B300457.png)

![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B300458.png)

![N-[2-(benzylsulfanyl)ethyl]-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300459.png)

![N-(4-chloro-2-methylphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300461.png)

![Ethyl 2-({[4-isopropyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B300462.png)

![2-({[5-Chloro-2-methyl(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300463.png)

![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300464.png)

![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300465.png)

![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide](/img/structure/B300466.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)acetamide](/img/structure/B300467.png)

![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300474.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300476.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300477.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300478.png)